

2-(Trimethylacetyl)thiophene CAS number

20409-48-7

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Compound of Interest

Compound Name: 2-(Trimethylacetyl)thiophene

Cat. No.: B1586424

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An In-Depth Technical Guide to **2-(Trimethylacetyl)thiophene** (CAS: 20409-48-7) for Advanced Research and Development

Foreword

As a key heterocyclic building block, **2-(Trimethylacetyl)thiophene**, also known as 2-pivaloylthiophene, represents a cornerstone intermediate in the synthesis of complex organic molecules. Its unique combination of a sterically hindered ketone and an electron-rich thiophene ring provides a versatile platform for chemical modification. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a senior application scientist's perspective on the synthesis, characterization, and strategic utilization of this compound, emphasizing the rationale behind methodological choices and the practical implications for discovery programs.

Core Molecular Attributes and Physicochemical Profile

2-(Trimethylacetyl)thiophene is an aromatic ketone that serves as a valuable precursor in organic synthesis.^[1] Its structure features a five-membered thiophene ring acylated at the C2 position with a bulky pivaloyl group (tert-butyl ketone). This steric hindrance significantly influences its reactivity and conformational properties.^[2]

Table 1: Physicochemical and Identification Properties

Property	Value	Source(s)
CAS Number	20409-48-7	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₂ OS	[3] [4] [5]
Molecular Weight	168.26 g/mol	[3] [6]
IUPAC Name	2,2-dimethyl-1-(thiophen-2-yl)propan-1-one	[5]
Synonyms	2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone	[1] [7]
Appearance	Colorless to light yellow liquid or solid	[1] [5] [8]
Boiling Point	114-116 °C at 14 mmHg	[1] [8]
Density	1.070 g/mL at 25 °C	[1] [8]
Refractive Index	~1.5350 at 20 °C	[1] [5]
Flash Point	98.89 °C (closed cup)	[9]

| Storage | Store at room temperature [\[\[1\]\[8\]\]](#) |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially relevant synthesis of **2-(Trimethylacetyl)thiophene** is the Friedel-Crafts acylation of thiophene.[\[1\]](#)[\[10\]](#) This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The high regioselectivity for substitution at the 2-position (alpha to the sulfur atom) is a defining feature of thiophene's reactivity.[\[11\]](#)[\[12\]](#) This preference is dictated by the superior resonance stabilization of the cationic intermediate (sigma complex) formed during electrophilic attack at C2 compared to attack at C3.[\[11\]](#)[\[13\]](#) The C2-attack intermediate allows for the positive charge to be delocalized over three atoms, including the sulfur, whereas the C3-attack intermediate

only has two resonance structures.[11] The choice of a strong Lewis acid, typically aluminum chloride (AlCl_3), is critical for generating the highly electrophilic acylium ion from pivaloyl chloride.[14][15]

Caption: Mechanism of Friedel-Crafts Acylation for **2-(Trimethylacetyl)thiophene** Synthesis.

Validated Laboratory Protocol

This protocol is designed for reproducibility and safety. All operations should be conducted in a well-ventilated fume hood by qualified personnel.

Reagents & Equipment:

- Thiophene (reactant)
- Pivaloyl chloride (acylating agent)
- Anhydrous Aluminum chloride (AlCl_3) (catalyst)
- Dichloromethane (DCM) (solvent, anhydrous)
- Hydrochloric acid (HCl), dilute aqueous solution (for quench)
- Saturated sodium bicarbonate solution (for neutralization)
- Brine (for washing)
- Anhydrous magnesium sulfate (MgSO_4) (for drying)
- Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube

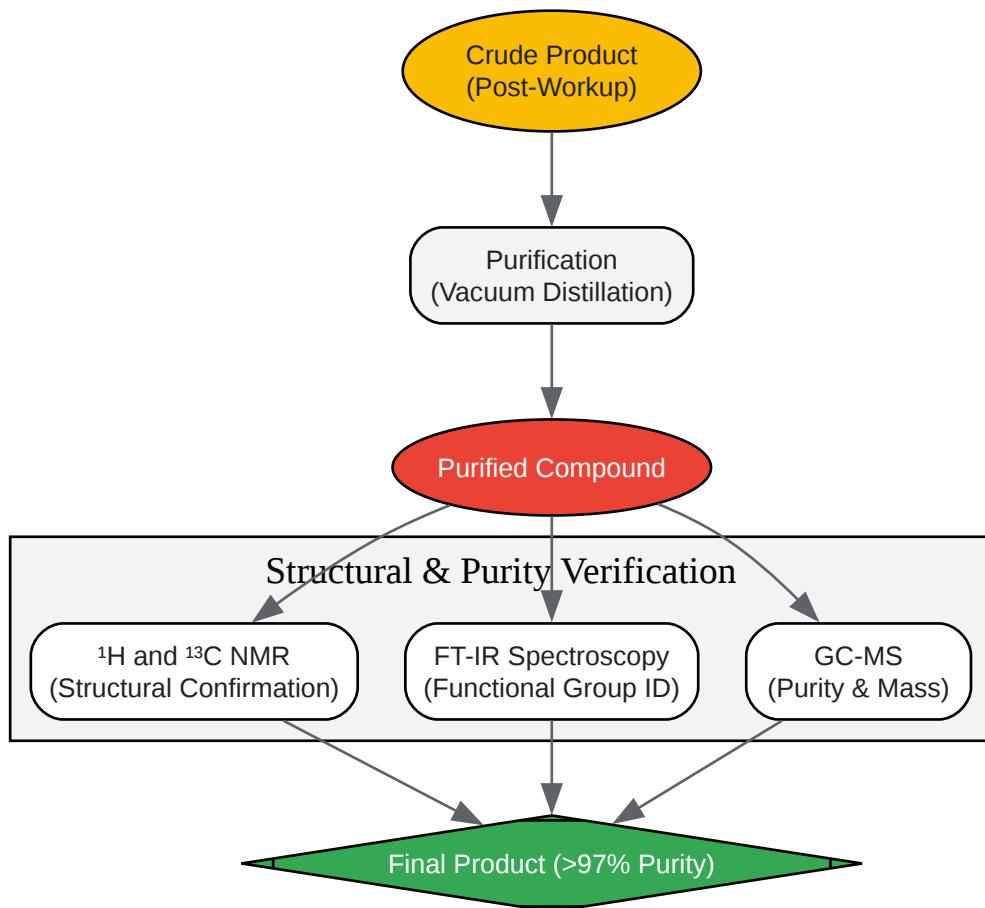
Procedure:

- Setup: Assemble the glassware and ensure it is dry. Charge the reaction flask with anhydrous AlCl_3 (1.1 eq.) and anhydrous DCM under an inert atmosphere (e.g., nitrogen).
- Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to create a suspension of the catalyst.

- **Reagent Addition:** In the dropping funnel, prepare a solution of pivaloyl chloride (1.0 eq.) and thiophene (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature below 5 °C. **Causality Note:** Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- **Quenching:** Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. **Safety Note:** This quench is highly exothermic and releases HCl gas.
- **Work-up:** Separate the organic layer. Wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying & Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product is typically purified by vacuum distillation to yield the final product as a clear liquid.[1][8]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.



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Caption: Standard analytical workflow for **2-(Trimethylacetyl)thiophene** characterization.

Spectroscopic Signatures

- **¹H NMR:** The proton NMR spectrum is highly characteristic. It will show a large singlet at approximately 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The thiophene ring protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling constants typical for a 2-substituted thiophene.[16][17]
- **¹³C NMR:** The carbon spectrum will show a quaternary carbon for the carbonyl group (~190-200 ppm), signals for the tert-butyl group (a quaternary carbon and a methyl carbon), and three distinct signals for the thiophene ring carbons.
- **FT-IR Spectroscopy:** The most prominent feature in the infrared spectrum will be a strong absorption band around 1660-1680 cm^{-1} corresponding to the C=O stretching of the aryl

ketone.[18] Additional peaks will confirm the presence of C-H bonds (aliphatic and aromatic) and the thiophene ring C-S vibrations.

- Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M^+) corresponding to the molecular weight of 168.26 g/mol, confirming the compound's identity and providing an accurate assessment of its purity.[2]

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[19][20] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining key receptor interactions.[20]

2-(Trimethylacetyl)thiophene is a strategic starting material for several reasons:

- Ketone Handle: The ketone functional group is a versatile handle for further chemical elaboration, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex heterocyclic systems.
- Building Block for APIs: Thiophene derivatives are integral to drugs across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[21][22] This compound provides a direct entry into libraries of novel thiophene-based molecules for screening.
- Modulation of Properties: The bulky tert-butyl group can be used to probe steric requirements in receptor binding pockets or to enhance the metabolic stability of a potential drug candidate by blocking a potential site of metabolism.

Safety and Handling

According to safety data sheets, **2-(Trimethylacetyl)thiophene** is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[4][8]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]
- Handling: Avoid breathing vapors and prevent contact with skin and eyes. Handle in a well-ventilated area or fume hood.[4]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
- First Aid: In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[4]

This guide provides a comprehensive technical overview grounded in established chemical principles and practical laboratory considerations. By understanding the synthesis, properties, and strategic applications of **2-(Trimethylacetyl)thiophene**, researchers can effectively leverage this valuable building block in their scientific endeavors.

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